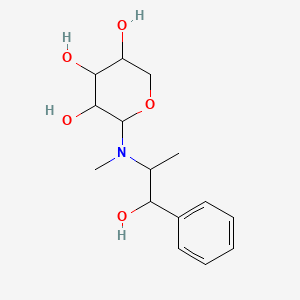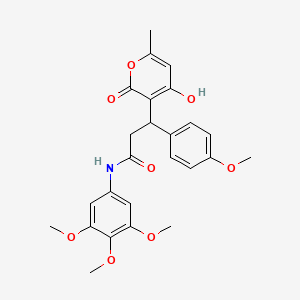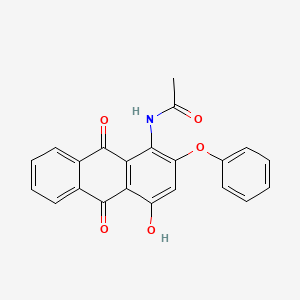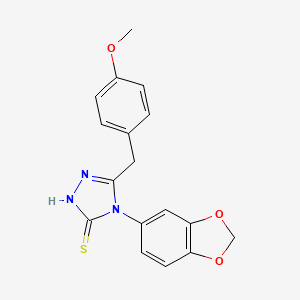![molecular formula C24H27N5O B14942304 N-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B14942304.png)
N-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzamide group attached to a pyrazole ring system, which is further substituted with ethyl, methyl, and phenyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the pyrazole ring.
Substitution reactions: The pyrazole ring is then subjected to various substitution reactions to introduce the ethyl, methyl, and phenyl groups. These reactions often require the use of strong bases or acids as catalysts.
Coupling with benzamide: The final step involves the coupling of the substituted pyrazole ring with benzamide. This step typically requires the use of coupling reagents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of N1-[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N~1~-[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N1-[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparación Con Compuestos Similares
N~1~-[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.
3,5-Dimethylpyrazole: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
4-Amino-1,2,4-triazole: Studied for its herbicidal and antifungal activities.
The uniqueness of N1-[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other pyrazole derivatives.
Propiedades
Fórmula molecular |
C24H27N5O |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
N-[2-(1-ethyl-3-methylpyrazol-4-yl)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C24H27N5O/c1-3-28-17-21(18(2)26-28)23(16-25-24(30)20-12-8-5-9-13-20)29-15-14-22(27-29)19-10-6-4-7-11-19/h4-13,17,23H,3,14-16H2,1-2H3,(H,25,30) |
Clave InChI |
PTKKWSIARWTMNB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=N1)C)C(CNC(=O)C2=CC=CC=C2)N3CCC(=N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B14942221.png)
![Ethyl 2-anilino-5-{[(3,3-diphenylpropyl)amino]methylidene}-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B14942227.png)
![3-(4-chlorophenyl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942229.png)

![5-(3,4,5-Trimethoxyphenyl)naphtho[2,3-d][1,3]dioxole](/img/structure/B14942238.png)
![3-(Pyridin-4-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942244.png)
![4,6-dimethyl-N'-[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B14942258.png)
![methyl 4-[({[5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14942268.png)
![3-[4-(Dimethylamino)phenyl]-1-phenyl-3-(phenylsulfanyl)propan-1-one](/img/structure/B14942271.png)

![6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4,8-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14942283.png)

![(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)(3-methylphenyl)methanone](/img/structure/B14942292.png)

